(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone scaffold. Such structural features are critical for biological activity, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylsulfonylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-23(19,20)13-6-8-17(9-7-13)16(18)5-3-12-2-4-14-15(10-12)22-11-21-14/h2-5,10,13H,6-9,11H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOJIDYXJBWHPT-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates both a benzo[d][1,3]dioxole moiety and a piperidine ring. This structure suggests potential biological activities, particularly in the realm of anticancer and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for the compound is C18H20N2O4S. It features a conjugated double bond system which is characteristic of many biologically active compounds. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the benzo[d][1,3]dioxole moiety.
Anticancer Activity
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 2.38 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
| 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienehydrazide | MCF7 | 4.52 |
These findings suggest that this compound could possess similar or enhanced anticancer activity when compared to established chemotherapeutics like doxorubicin.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
- Apoptosis Induction : Studies using annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2 .
Neuropharmacological Effects
The incorporation of a piperidine ring suggests potential neuropharmacological applications. Piperidine derivatives have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antitumor Activity : A study on bis-benzo[d][1,3]dioxol-based compounds revealed strong antitumor activity against HepG2 and HCT116 cell lines with IC50 values significantly lower than standard drugs .
- Molecular Docking Studies : Molecular docking studies suggest that compounds with similar structures effectively bind to targets involved in cancer progression, indicating potential for further development as therapeutic agents .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the related compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one was synthesized through cross-aldol condensation, highlighting similar synthetic pathways that may be applicable to our compound of interest .
Biological Activities
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing sulfonamide groups have been shown to possess anticancer properties by targeting specific signaling pathways involved in tumor growth . The presence of the benzo[d][1,3]dioxole moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Neuropharmacological Effects
Compounds that share structural similarities with this compound have been evaluated for their effects on neurotransmitter transporters. For instance, piperidine derivatives have shown high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurodegenerative diseases or mood disorders .
Case Studies
Case Study 1: Antitumor Activity
A study involving sulfonamide derivatives demonstrated their effectiveness against various cancer cell lines. The compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may exhibit similar properties due to its structural components .
Case Study 2: Neurotransmitter Modulation
In vitro studies on piperidine derivatives revealed their capacity to inhibit the reuptake of dopamine and norepinephrine. These findings underscore the potential of this compound as a candidate for developing treatments for psychiatric disorders by enhancing synaptic levels of these neurotransmitters .
Comparison with Similar Compounds
Substituent Variations in Piperidine/Piperazine Moieties
The methylsulfonyl group distinguishes the target compound from analogs with alternative substituents:
Key Insight : The methylsulfonyl group in the target compound likely enhances aqueous solubility compared to phenyl or unsubstituted piperidine analogs but may reduce membrane permeability due to increased polarity.
Physicochemical Properties
Data from and highlight critical differences:
Implications : Lower molecular weight and logP of the target compound may favor pharmacokinetic profiles compared to bulkier bichalcone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
